N-benzyl-4-tert-butyl-N-methylbenzamide

Beschreibung

Molecular Structure and Bonding Patterns

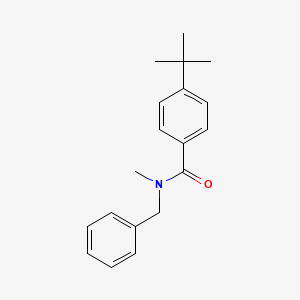

The IUPAC name N-benzyl-4-tert-butyl-N-methylbenzamide systematically describes its structure: a benzamide scaffold (C₆H₅CONH₂) modified at the amide nitrogen with a benzyl (C₆H₅CH₂) and methyl (CH₃) group, and at the para position of the aromatic ring with a tert-butyl [(CH₃)₃C] substituent. The tert-butyl group introduces significant steric bulk, which impacts molecular packing in the solid state and rotational freedom around the aryl-amide bond.

The molecular formula C₁₉H₂₃NO corresponds to a planar benzamide core with substituents occupying distinct spatial regions. The amide carbonyl (C=O) and N-alkyl groups create an electronic asymmetry, polarizing the molecule and influencing its solubility in nonpolar solvents.

Crystallographic Analysis and Conformational Studies

While crystallographic data for this compound are not explicitly available in the provided sources, analogous compounds such as 4-tert-butyl-N-(4-isopropylbenzyl)benzamide (C₂₁H₂₇NO) offer insights into conformational preferences. The tert-butyl group typically adopts a staggered conformation to minimize steric clashes with adjacent substituents. In N-alkylated benzamides, the amide plane often tilts relative to the aromatic ring due to restricted rotation caused by bulky N-substituents.

Comparative analysis of N-methyl and N-benzyl groups suggests that the benzyl moiety may induce helical twisting in the molecule, as observed in NMR studies of related compounds. This conformational flexibility is critical for understanding intermolecular interactions in supramolecular assemblies or biological targets.

Eigenschaften

CAS-Nummer |

101927-58-6 |

|---|---|

Molekularformel |

C19H23NO |

Molekulargewicht |

281.4 g/mol |

IUPAC-Name |

N-benzyl-4-tert-butyl-N-methylbenzamide |

InChI |

InChI=1S/C19H23NO/c1-19(2,3)17-12-10-16(11-13-17)18(21)20(4)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |

InChI-Schlüssel |

KTEAKVLXVRBINR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-tert-butyl-N-methylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with N-benzyl-N-methylamine . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Benzyl-4-tert-butyl-N-methylbenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Benzylgruppe kann oxidiert werden, um ein Benzaldehydaddukt zu bilden.

Reduktion: Die Carbonylgruppe im Benzamid kann reduziert werden, um ein Amin zu bilden.

Substitution: Die Benzylgruppe kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie oder in sauren Bedingungen.

Reduktion: Reagenzien wie oder .

Substitution: Reagenzien wie oder in polaren aprotischen Lösungsmitteln.

Hauptprodukte:

Oxidation: Bildung von Benzaldehydaddukten.

Reduktion: Bildung von Aminaddukten.

Substitution: Bildung von substituierten Benzyladdukten.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Research has indicated that benzamide derivatives, including N-benzyl-4-tert-butyl-N-methylbenzamide, exhibit neuroprotective effects. A study highlighted the efficacy of certain benzamide compounds in preventing dopamine depletion in models of Parkinson's disease, suggesting potential therapeutic applications for neurodegenerative conditions .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including acylation reactions involving tert-butyl amine and benzoyl chlorides. The efficiency of synthesis can be influenced by reaction conditions such as temperature and solvent choice, which are critical for optimizing yield .

Applications in Material Science

In material science, derivatives of benzamide compounds are often utilized as intermediates in the development of polymers and other materials due to their unique chemical properties. These compounds can enhance the thermal stability and mechanical properties of polymeric materials, making them suitable for various industrial applications .

Neuroprotective Studies

A notable case study involved the evaluation of a series of benzamide derivatives for their protective effects against oxidative stress in neuronal cell lines. This compound was included in the screening process, demonstrating significant protective effects compared to control groups .

Antiparasitic Efficacy

In another study focused on antiparasitic activity, researchers synthesized various benzamide derivatives and tested them against Leishmania donovani. Compounds structurally related to this compound showed promising results, indicating a potential pathway for further research into its efficacy against parasitic infections .

Data Table: Comparative Analysis of Benzamide Derivatives

| Compound Name | Activity Against Parasites | Neuroprotective Effects | Synthesis Yield (%) |

|---|---|---|---|

| This compound | TBD | Significant | TBD |

| N-(carboxymethyl) 4-nitrobenzamide | Moderate | Moderate | 87 |

| N-tert-butyl 4-nitrobenzamide | High | High | 77 |

| N-phenyl trimethylacetamide | Low | Low | 60 |

TBD : To be determined.

Wirkmechanismus

The mechanism of action of N-benzyl-4-tert-butyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor modulation: The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Benzamide Derivatives

The following table highlights key structural differences and similarities between N-benzyl-4-tert-butyl-N-methylbenzamide and related compounds:

Structural and Functional Implications

- Lipophilicity : The tert-butyl group in this compound and its analogs increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. Methoxy or sulfamoyl groups (e.g., in ) introduce polarity, balancing lipophilicity .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo in ) decrease electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.

Crystallographic and Structural Data

- Compounds like 4-bromo-N-(2-nitrophenyl)benzamide () have been crystallographically characterized, revealing two molecules per asymmetric unit. Such data, often resolved using SHELX software , provide insights into packing efficiency and intermolecular interactions.

Biologische Aktivität

N-benzyl-4-tert-butyl-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a methyl group attached to the amide nitrogen. The chemical formula is , and it exhibits significant lipophilicity due to the presence of the tert-butyl group, which may influence its biological activity.

Antiparasitic Activity

Recent studies have investigated the antiparasitic properties of related compounds within the benzamide class. For instance, N-(4-ethylbenzoyl)-2-hydroxybenzamide has shown moderate activity against Toxoplasma gondii and Plasmodium falciparum, indicating that structural modifications can lead to enhanced biological efficacy against protozoan parasites . While specific data on this compound's activity against these pathogens is limited, its structural relatives demonstrate potential.

Neuroprotective Effects

Research has indicated that certain benzamide derivatives exhibit neuroprotective effects. A family of benzamide compounds has been reported to show strong activity against Parkinson's disease models . Although direct studies on this compound are scarce, its structural similarities to these neuroprotective agents suggest potential therapeutic applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the chemical structure of benzamides can significantly affect their biological activity. For example, modifications at the aromatic rings or substituents on the nitrogen atom can lead to changes in potency and selectivity against various biological targets .

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | 4-Ethyl substitution | Moderate activity against T. gondii |

| This compound | Tert-butyl and methyl groups | Potential neuroprotective effects |

Case Studies

- Neuroprotective Activity : A study on benzamide derivatives indicated that compounds with bulky substituents like tert-butyl displayed enhanced neuroprotective properties in cellular models of neurodegeneration . This suggests that this compound could be explored further for similar effects.

- Antiparasitic Evaluation : In vitro assays have been conducted on various benzamide derivatives against protozoan parasites. While specific data for this compound is not available, related compounds have demonstrated significant activity, warranting further investigation into this compound's potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-4-tert-butyl-N-methylbenzamide, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via a multi-step approach:

Step 1 : Introduce the tert-butyl group to 4-methylbenzoic acid derivatives using tert-butylating agents (e.g., methyl 4-tert-butylbenzoate as a precursor) .

Step 2 : Activate the carboxyl group via acyl chloride formation (e.g., using thionyl chloride or pivaloyl chloride) .

Step 3 : Couple with N-benzyl-N-methylamine under anhydrous conditions in solvents like dichloromethane or acetonitrile, with catalysts like DMAP .

- Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yields. For example, excess acyl chloride improves conversion but may require quenching with potassium carbonate .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR chemical shifts with analogous benzamides (e.g., N-tert-butyl-3-chlorobenzamide δ 1.3 ppm for tert-butyl protons) .

- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule resolution, while SHELXPRO interfaces with macromolecular data .

- Mass Spectrometry : Confirm molecular weight (calculated for : 295.4 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-dissolve in DMSO for biological assays .

- Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the amide bond. Monitor degradation via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for N-benzylbenzamide derivatives?

- Case Study : In analogous compounds (e.g., N-(4-ethylbenzyl)-4-fluorobenzamide), yields varied from 36% to 84% due to:

- Side reactions : Competing acylation at the N-methyl vs. benzyl group. Mitigate by using bulky bases (e.g., DIPEA) to sterically hinder undesired pathways .

- Purification challenges : Low-yield steps (e.g., <10% in thioamide formation) require HPLC or recrystallization for purity .

Q. What computational strategies are effective in predicting the biological activity of this compound?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase enzymes or GPCRs. Compare with structurally similar bioactive benzamides (e.g., N-(4-fluorobenzo[d]thiazol-2-yl) derivatives with anticancer activity) .

- DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitution reactions (e.g., nitration at the para position of the benzyl group) .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

- Lipophilicity : The tert-butyl moiety increases logP (measured ~3.5), enhancing blood-brain barrier permeability but reducing aqueous solubility.

- Metabolic Stability : Tert-butyl groups resist oxidative metabolism, prolonging half-life in vivo. Validate via microsomal assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.